1-(4H-1,2,4-triazol-4-yl)propan-2-amine hydrochloride
CAS No.: 2408972-00-7
Cat. No.: VC11611093
Molecular Formula: C5H11ClN4
Molecular Weight: 162.62 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2408972-00-7 |
|---|---|
| Molecular Formula | C5H11ClN4 |
| Molecular Weight | 162.62 g/mol |
| IUPAC Name | 1-(1,2,4-triazol-4-yl)propan-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C5H10N4.ClH/c1-5(6)2-9-3-7-8-4-9;/h3-5H,2,6H2,1H3;1H |
| Standard InChI Key | VZVCUUGQUHTCLQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(CN1C=NN=C1)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
1-(4H-1,2,4-triazol-4-yl)propan-2-amine hydrochloride consists of a propan-2-amine backbone substituted at the nitrogen atom with a 1,2,4-triazole ring, stabilized as a hydrochloride salt. The compound’s IUPAC name is 1-(1,2,4-triazol-4-yl)propan-2-amine hydrochloride, with the molecular formula C₅H₁₁ClN₄ and a molecular weight of 162.62 g/mol .
Table 1: Core Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 2408972-00-7 | |
| Molecular Formula | C₅H₁₁ClN₄ | |
| Exact Mass | 162.0672 Da | |
| SMILES Notation | CC(CN1C=NN=C1)N.Cl | |
| InChI Key | VZVCUUGQUHTCLQ-UHFFFAOYSA-N |
The triazole ring adopts a planar configuration, with the hydrochloride salt enhancing solubility in polar solvents through ionic interactions .
Spectroscopic and Computational Data
PubChem’s computed descriptors indicate:
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Hydrogen Bond Acceptor Count: 3 (triazole nitrogens and chloride)
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Rotatable Bond Count: 2 (C-N and C-C bonds)
These metrics suggest moderate flexibility and potential for intermolecular interactions, critical for crystallization and biological activity .
Synthesis and Manufacturing
Synthetic Pathways
While explicit protocols remain undisclosed, VulcanChem hypothesizes a two-step process:
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Nucleophilic Substitution: Reaction of 4H-1,2,4-triazole with 2-bromopropan-2-amine to form the free base.
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Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt.
Yield optimization challenges likely arise from competing reactions at triazole nitrogen sites, requiring precise stoichiometric control.
Purification and Characterization
Post-synthesis purification typically involves recrystallization from ethanol/water mixtures, with purity verified via:
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HPLC (>95% purity)
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¹H/¹³C NMR (triazole proton at δ 8.2–8.5 ppm; amine protons at δ 1.3–1.5 ppm)
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Mass Spectrometry (m/z 126.16 for the free base; 162.62 for the salt)
Physicochemical Properties
Solubility and Stability
The hydrochloride salt exhibits enhanced aqueous solubility (>50 mg/mL at 25°C) compared to the free base, attributed to ionic dissociation . Stability studies indicate decomposition above 200°C, with hygroscopicity requiring anhydrous storage.
Table 2: Computed Physicochemical Parameters
| Parameter | Value | Method |
|---|---|---|
| LogP (Partition Coefficient) | 0.89 | PubChem XLogP3 |
| Topological Polar Surface Area | 64.8 Ų | Cactvs 3.4.6.11 |
| Molar Refractivity | 40.7 cm³/mol | PubChem |
Challenges and Research Gaps
Limited Empirical Data
No peer-reviewed studies directly investigate this compound, with available data restricted to:
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Supplier Specifications (e.g., VulcanChem’s 95% purity grade).
Future Research Directions
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